![molecular formula C20H27NO7 B12047642 Hydroxybufuralol maleate](/img/structure/B12047642.png)
Hydroxybufuralol maleate
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Overview
Description
Hydroxybufuralol maleate is a metabolite of bufuralol, a non-selective beta-adrenergic receptor antagonist. It is primarily used in metabolic assays to study the activity of cytochrome P450 enzymes, particularly CYP2D6 . The compound has a molecular formula of C16H23NO3 · C4H4O4 and a molecular weight of 393.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxybufuralol maleate is synthesized through the hydroxylation of bufuralol. This reaction is typically catalyzed by the enzyme CYP2D6 in the presence of human liver microsomes or cDNA-expressed CYP2D6 . The reaction conditions involve the use of a reverse-phase high-performance liquid chromatography (HPLC) method with fluorescence detection .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of bufuralol followed by its enzymatic hydroxylation. The product is then purified using HPLC and crystallized to obtain the maleate salt form .
Chemical Reactions Analysis
Types of Reactions: Hydroxybufuralol maleate primarily undergoes oxidation reactions. The hydroxylation of bufuralol to form hydroxybufuralol is a key example of such a reaction .
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP2D6 in the presence of human liver microsomes or cDNA-expressed CYP2D6.
Reaction Conditions: Reverse-phase HPLC with a mobile phase consisting of 30% acetonitrile and 2 mM perchloric acid.
Major Products: The major product formed from the hydroxylation of bufuralol is hydroxybufuralol, which is then converted to its maleate salt form .
Scientific Research Applications
Metabolic Assays
Hydroxybufuralol maleate is utilized in metabolic assays to evaluate the activity of cytochrome P450 enzymes. It serves as a substrate for CYP2D6, allowing researchers to study the enzyme's functionality and inhibition characteristics. For instance, studies have demonstrated that bufuralol 1'-hydroxylation activity correlates significantly with mexiletine metabolism, indicating that this compound can be instrumental in assessing CYP2D6's role in drug metabolism .
Key Findings:
- This compound is used to measure CYP2D6 activity through its hydroxylation products.
- It helps elucidate the metabolic pathways of various drugs, providing insights into drug-drug interactions.
Pharmacokinetic Studies
Research involving this compound has highlighted its potential for understanding pharmacokinetic profiles of other drugs. For example, it has been shown to inhibit the metabolism of certain medications, which could lead to significant drug interactions. The compound has been employed in studies assessing the inhibitory effects of various drugs on CYP activities, showcasing its importance in determining safe dosages and therapeutic regimens .
Table 1: Inhibitory Effects of this compound on Cytochrome P450 Enzymes
Enzyme | Substrate | IC50 (μM) |
---|---|---|
CYP2D6 | Bufuralol | 27.2 |
CYP1A2 | Mexiletine | 1.4 |
CYP3A4 | Midazolam | Not specified |
Drug-Drug Interaction Studies
This compound is crucial for studying potential drug-drug interactions due to its inhibitory effects on cytochrome P450 enzymes. Inhibition of CYP2D6 can lead to altered metabolism of co-administered drugs, which may enhance their effects or increase toxicity . For example, the inhibition studies demonstrate how this compound can affect the pharmacokinetics of drugs metabolized by CYP2D6 and other enzymes.
Case Study:
A study involving chronic administration of asenapine showed significant alterations in liver enzyme activity, which correlated with increased levels of this compound in circulation. This suggests that monitoring hydroxybufuralol levels could be essential for predicting adverse drug reactions in patients receiving multiple medications .
Therapeutic Implications
While primarily used in research settings, this compound's role extends into therapeutic applications. Its ability to modulate enzyme activity presents opportunities for developing tailored pharmacotherapy strategies that minimize side effects and enhance efficacy.
Potential Applications:
- Personalized Medicine: By understanding individual metabolic profiles using this compound assays, healthcare providers can optimize drug choices and dosages.
- Drug Development: Insights gained from studies using this compound can inform the design of new pharmaceuticals with improved safety profiles.
Mechanism of Action
Hydroxybufuralol maleate exerts its effects by acting as a substrate for the enzyme CYP2D6. The enzyme catalyzes the hydroxylation of bufuralol to form hydroxybufuralol, which is then converted to its maleate salt form . This process helps in studying the activity of CYP2D6 and its role in drug metabolism .
Comparison with Similar Compounds
Hydroxybufuralol maleate is unique in its specific use as a substrate for CYP2D6. Similar compounds include:
Bufuralol hydrochloride: Another metabolite of bufuralol used in metabolic assays.
Flupirtine maleate: Used in metabolic studies but targets different enzymes.
Paroxetine maleate: An antidepressant that also undergoes metabolism by CYP2D6.
This compound stands out due to its high specificity and sensitivity in detecting CYP2D6 activity .
Properties
Molecular Formula |
C20H27NO7 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol |
InChI |
InChI=1S/C16H23NO3.C4H4O4/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;5-3(6)1-2-4(7)8/h5-8,10,13,17-19H,9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UCHVLIWUAUXBBC-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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